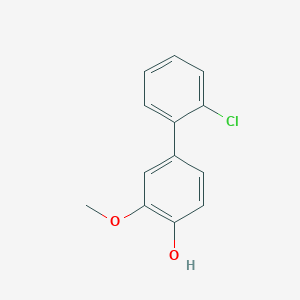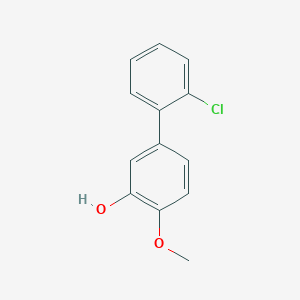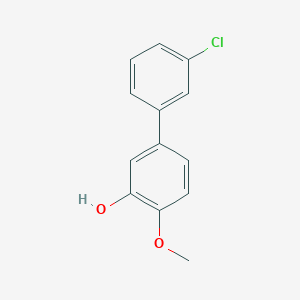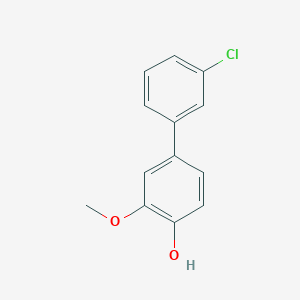
5-(2,4-Difluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-2-methoxyphenol, 95% (DFMOP 95%) is a compound of interest due to its potential applications in scientific research. It is a phenol derivative with two fluorine atoms on the benzene ring and a methoxy group at the para-position. It is used in a variety of laboratory experiments, including organic synthesis, pharmaceutical research, and material science.
Mechanism of Action
DFMOP 95% is a phenol derivative with two fluorine atoms on the benzene ring and a methoxy group at the para-position. This unique structure allows it to interact with various biological molecules, such as proteins and nucleic acids. The two fluorine atoms on the benzene ring allow it to form strong hydrogen bonds with proteins, while the methoxy group at the para-position allows it to interact with nucleic acids. This interaction allows DFMOP 95% to modulate the activity of proteins and nucleic acids and, consequently, affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
DFMOP 95% has a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of certain diseases. It has also been shown to have antiviral and antibacterial properties, which can be beneficial for the treatment of infections. In addition, it has been shown to have neuroprotective and cardioprotective effects, which can be beneficial for the treatment of neurological and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
DFMOP 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for researchers on a budget. Another advantage is its versatility, as it can be used in a variety of laboratory experiments. However, it also has some limitations. One limitation is its low solubility in water, which makes it difficult to use in aqueous solutions. In addition, it can be toxic if not handled properly, so it should be handled with caution.
Future Directions
DFMOP 95% has a variety of potential future directions for scientific research. One potential direction is the development of new drugs and other bioactive molecules based on the structure of DFMOP 95%. Another potential direction is the development of new polymers and other materials based on the structure of DFMOP 95%. In addition, DFMOP 95% could be used in the development of new analytical techniques for the detection and quantification of various compounds. Finally, DFMOP 95% could be used in the development of new methods for the synthesis of compounds.
Synthesis Methods
DFMOP 95% can be synthesized via a two-step process. The first step involves the reaction of 2,4-difluorophenol with methanol in the presence of sulfuric acid. This reaction results in the formation of 5-(2,4-difluorophenyl)-2-methoxyphenol, 95%. The second step involves the purification of the product by recrystallization.
Scientific Research Applications
DFMOP 95% is a useful compound for scientific research due to its versatility. It can be used in organic synthesis, pharmaceutical research, and material science. In organic synthesis, it can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In pharmaceutical research, it can be used as a starting material for the synthesis of drugs and other bioactive molecules. In material science, it can be used as a starting material for the synthesis of polymers and other materials.
properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-5-2-8(6-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETWTWEGXGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685522 |
Source


|
| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-47-5 |
Source


|
| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














